Iometin (131I)

Description

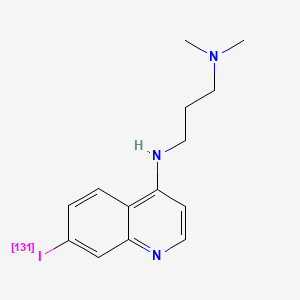

Structure

3D Structure

Properties

CAS No. |

17033-83-9 |

|---|---|

Molecular Formula |

C14H18IN3 |

Molecular Weight |

359.22 g/mol |

IUPAC Name |

N-(7-(131I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15+4 |

InChI Key |

XKUMTLINEKGTOG-OZMBLXRMSA-N |

SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

Isomeric SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[131I] |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |

Other CAS No. |

17033-83-9 |

Synonyms |

4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization Methodologies for Iometin 131i

Advanced Precursor Synthesis and Radiolabeling Techniques for Iometin (¹³¹I)

The synthesis of Iometin (¹³¹I), chemically known as N1-(7-(iodo-¹³¹I)quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine, is a meticulous process that begins with the synthesis of a suitable precursor, which is then radiolabeled with Iodine-131 (B157037).

Optimization of Iodination Reactions for Iometin (¹³¹I)

The reaction is generally carried out in the presence of a mild oxidizing agent to convert the supplied sodium [¹³¹I]iodide into an electrophilic iodine species. The optimization of this reaction is a multifactorial process, with key parameters including the choice of oxidizing agent, reaction temperature, pH, and reaction time. For analogous compounds, researchers have found that using agents like hydrogen peroxide or chloramine-T in a controlled acidic environment can lead to high radiochemical yields.

Table 1: Hypothetical Optimization of Iodination Reaction for Iometin (¹³¹I) Precursor

| Parameter | Condition A | Condition B | Condition C |

| Precursor | Tributylstannyl-Iometin | Tributylstannyl-Iometin | Tributylstannyl-Iometin |

| Oxidizing Agent | Chloramine-T | Hydrogen Peroxide | Iodogen |

| Temperature (°C) | 25 | 50 | 25 |

| pH | 4.5 | 5.0 | 7.0 |

| Reaction Time (min) | 15 | 10 | 20 |

| Radiochemical Yield (%) | > 90 | > 85 | > 95 |

Novel Synthetic Routes for Iometin (¹³¹I) Analogues

Research into novel synthetic routes for analogues of Iometin (¹³¹I) is an area of interest for developing radiotracers with improved characteristics. Modifications to the quinoline (B57606) core or the diamine side chain could influence the compound's biological properties. The development of solid-phase synthesis methods, where the precursor is attached to a resin, can streamline the radiolabeling and purification process, often leading to higher purity and amenability to automation.

Radiochemical Purification and Quality Control Approaches for Research-Grade Iometin (¹³¹I)

Following radiolabeling, the crude reaction mixture contains the desired Iometin (¹³¹I) along with unreacted [¹³¹I]iodide, non-iodinated precursor, and other byproducts. Rigorous purification and quality control are therefore essential to ensure the product is suitable for research applications.

Chromatographic Separation Techniques for Iometin (¹³¹I) Purity Assurance

High-performance liquid chromatography (HPLC) is the gold standard for the purification and analysis of radiopharmaceuticals like Iometin (¹³¹I). A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient and flow rate are optimized to achieve a clear separation between Iometin (¹³¹I) and any impurities.

For more rapid quality control checks, thin-layer chromatography (TLC) is often used. This method can effectively separate the labeled compound from free radioiodide, which typically has a different retention factor (Rf) on the TLC plate.

Table 2: Typical Chromatographic Conditions for Iometin (¹³¹I) Quality Control

| Technique | Stationary Phase | Mobile Phase | Typical Rf/Retention Time |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% TFA (gradient) | Product: ~10-15 min; Free Iodide: ~2-3 min |

| TLC | Silica Gel | Ethyl Acetate/Methanol (9:1 v/v) | Product: Rf ~0.7-0.8; Free Iodide: Rf ~0.0-0.1 |

This table represents typical conditions and values observed for similar radioiodinated compounds and serves as an illustrative guide.

Spectroscopic Verification of Iometin (¹³¹I) Radiochemical Identity

Due to the very small chemical mass of the radiolabeled product, standard spectroscopic methods like NMR or mass spectrometry are not used for routine verification of the radiochemical identity of each batch. Instead, the identity is confirmed by co-elution with a non-radioactive, characterized reference standard of Iometin in an HPLC system equipped with both a UV detector and a radiation detector. The simultaneous detection of a peak by both detectors at the same retention time confirms the identity of the radiolabeled compound.

Assessment of Radiochemical Stability of Iometin (¹³¹I) in Controlled Research Environments

The radiochemical stability of Iometin (¹³¹I) is a critical parameter, as degradation can lead to the formation of radiochemical impurities, primarily free [¹³¹I]iodide. Stability is typically assessed over time under various storage conditions, such as refrigerated (2-8 °C) and room temperature (~25 °C), and in different formulations. The primary cause of degradation is radiolysis, where the radiation emitted by the ¹³¹I isotope causes the breakdown of the molecule.

Studies on other ¹³¹I-labeled compounds have shown that the percentage of free iodide increases over time, with the rate of increase being higher at room temperature compared to refrigerated or frozen conditions. The addition of stabilizers, such as ascorbic acid or gentisic acid, to the formulation can help to quench the free radicals generated by radiolysis and improve the stability of the product.

Table 3: Illustrative Radiochemical Purity of Iometin (¹³¹I) Over Time Under Different Storage Conditions

| Time Point | Storage at 2-8 °C (% Purity) | Storage at 25 °C (% Purity) |

| Initial | 99.5 | 99.5 |

| 24 Hours | 98.8 | 97.2 |

| 48 Hours | 98.1 | 95.5 |

| 72 Hours | 97.5 | 93.1 |

This data is illustrative and based on the known stability profiles of similar ¹³¹I-labeled radiopharmaceuticals.

In Vitro Stability Under Varied Physicochemical Conditions

Information not available in the public domain.

Stability in Biological Milieu for Preclinical Investigations

Information not available in the public domain.

In Vitro Methodologies for Cellular and Subcellular Investigation of Iometin 131i

Quantitative Analysis of Iometin (131I) Cellular Uptake and Efflux Mechanisms

Quantitative analysis of cellular uptake and efflux is paramount for understanding the bioavailability and retention of Iometin (131I) within target cells. This involves measuring the amount of the compound entering and leaving cells over time, providing insights into its cellular accumulation and clearance.

Transmembrane transport systems dictate how compounds like Iometin (131I) cross the cell membrane, which is a selectively permeable barrier atlanticoer-relatlantique.cakhanacademy.org. These systems can involve passive processes, such as simple diffusion for small, nonpolar molecules, or facilitated diffusion, which utilizes specific membrane transport proteins like channels or carriers atlanticoer-relatlantique.cawikipedia.org. Active transport mechanisms, on the other hand, require energy (e.g., ATP hydrolysis) to move substances against their concentration gradient, often involving pumps or cotransporters khanacademy.orgwikipedia.org.

While specific transmembrane transport systems for the intact Iometin (131I) molecule are not extensively detailed in the provided search results, studies on the general transport of iodide (I-131) are highly relevant due to Iometin's iodinated nature. The sodium/iodide symporter (NIS) is a well-characterized transmembrane protein critical for iodide uptake, particularly in thyroid cells vulcanchem.comnih.govnih.gov. Research has shown that cell lines transfected with the NIS gene, such as Tc-rNIS cells, can accumulate 125I (another radioisotope of iodine) significantly in vitro, demonstrating a 60-fold increase in uptake compared to non-transfected cells nih.gov. This highlights the importance of active transport mechanisms for iodide, which could be a component of Iometin (131I)'s cellular handling if deiodination occurs or if the molecule itself interacts with similar transporters.

Kinetic modeling is employed to describe and predict the time-dependent accumulation and retention of compounds within cell lines. This involves fitting experimental data to mathematical models to derive parameters such as uptake rates, efflux rates, and intracellular half-lives chemrxiv.orgnih.govnih.gov. These models can provide a quantitative understanding of the dynamic interactions between the compound and the cellular environment researchgate.net.

For radiolabeled compounds, cellular uptake studies often involve incubating cells with the labeled agent for various time points, followed by washing and measuring the intracellular radioactivity using techniques like gamma counting or flow cytometry nih.govmdpi.com. For instance, studies on the cellular uptake of [131I]Iodine-α-mangostin ([131I]I-AM) in T47D breast cancer cells showed a maximum uptake of 40.12 ± 4.72% at 30 minutes of incubation, which was significantly higher than the uptake of free Iodine-131 (B157037) (iodide) at the same time points mdpi.com. This type of data is crucial for developing kinetic models that describe the rate of entry, the peak accumulation, and the subsequent retention or efflux.

Table 1: In Vitro Cellular Uptake in T47D Cells mdpi.com

| Compound | Incubation Time (min) | Cellular Uptake (%) (Mean ± SEM) |

| [131I]Iodine-α-mangostin | 10 | 33.80 ± 8.02 |

| [131I]Iodine-α-mangostin | 30 | 40.12 ± 4.72 |

| [131I]Iodine-α-mangostin | 60 | 26.97 ± 9.23 |

| Iodine-131 | 10 | 2.3 ± 0.36 |

| Iodine-131 | 30 | 2.56 ± 0.50 |

| Iodine-131 | 60 | 4.00 ± 1.18 |

Such quantitative data, while not directly for Iometin (131I) itself in this specific example, illustrates the type of experimental findings that would be used to develop kinetic models. These models can simulate the concentration profiles of the compound within cells over time, aiding in the prediction of its intracellular persistence and potential therapeutic or diagnostic efficacy chemrxiv.orgnih.gov.

Subcellular Localization Studies of Iometin (131I)

Understanding the subcellular localization of Iometin (131I) provides critical information about its intracellular targets and mechanisms of action. Knowing where a compound accumulates within a cell can elucidate its specific biological functions and potential interactions with organelles.

High-resolution microscopy techniques are indispensable for visualizing the intracellular distribution of compounds. For radiolabeled substances like Iometin (131I), autoradiography combined with light or electron microscopy is a traditional method. This technique involves exposing photographic emulsion to cells containing the radioactive compound, where the emitted radiation creates silver grains, indicating the location of the radiolabel.

While direct high-resolution microscopy for Iometin (131I) itself was not found in the search results, general methods for visualizing cellular uptake and localization include fluorescence microscopy and confocal microscopy plos.orgresearchgate.net. These techniques are often used with fluorescently tagged compounds or in correlative microscopy approaches. For example, confocal microscopy has been used for qualitative cellular uptake analysis of nanoparticles in PC12 cells, visualizing their intracellular distribution researchgate.net. Transmission electron microscopy (TEM) combined with quantum dot-mediated immunolabeling offers ultrastructural resolution for mapping protein localization, a principle that could be adapted for specific Iometin (131I) binding partners if applicable nih.gov. The use of flow cytometry can also complement microscopy by providing quantitative data on cellular uptake and distribution within cell populations nih.govplos.org.

Cell fractionation techniques enable the separation of different cellular components and organelles, allowing for the quantitative assessment of a compound's distribution among them biocompare.comnovusbio.com. The most common approach involves differential centrifugation, where cells are lysed and then subjected to a series of centrifugation steps at increasing speeds to pellet organelles of different sizes and densities ehu.eusresearchgate.net.

The general procedure for subcellular fractionation includes mechanical or chemical cell disruption, followed by centrifugation of the lysate to isolate fractions enriched in nuclei, mitochondria, lysosomes, microsomes (fragments of endoplasmic reticulum and other membranes), and cytosol biocompare.comnovusbio.comehu.eus. The distribution of the radiolabeled Iometin (131I) in each fraction would then be quantified using a gamma counter. Marker enzymes or specific proteins are typically used to confirm the purity and enrichment of each organellar fraction novusbio.comresearchgate.netnih.gov. While specific data on the organellar distribution of Iometin (131I) was not found in the provided search results, this methodology is standard for determining the subcellular localization of various compounds.

Preclinical in Vivo Research Methodologies and Biodistribution Analysis of Iometin 131i in Model Systems

Experimental Design for In Vivo Biodistribution Studies of Iometin (131I)

In vivo biodistribution studies aim to determine the quantitative distribution of a radiopharmaceutical in various organs and tissues over time. This information is crucial for understanding the compound's targeting specificity, accumulation patterns, and clearance mechanisms.

Rodent models, primarily mice and rats, are extensively utilized in preclinical research involving radiopharmaceuticals due to their physiological relevance, ease of handling, and cost-effectiveness. iaea.orgoatext.com Their relatively short lifespans also facilitate the observation of long-term effects. For Iometin (131I), which is predominantly concentrated in the thyroid gland via the sodium/iodide symporter, specific animal models are chosen to reflect its intended applications:

Normal Healthy Rodents: These models are used to establish baseline biodistribution patterns and pharmacokinetic profiles in a healthy physiological state. iaea.org

Thyroid Disease Models: Given Iometin (131I)'s high affinity for thyroid tissue, models mimicking thyroid disorders are particularly relevant. Sprague-Dawley rats have been used to establish hypothyroidism models induced by radioactive Iodine-131 (B157037). cjter.com Similarly, athyroid mouse models are developed through Iodine-131 ablation, often after preparation with a low-iodine diet to enhance thyroid uptake. nih.gov These models allow for the study of Iometin (131I) uptake in altered thyroid states, where iodide uptake can be increased in hyperthyroidism or goiter and decreased in hypothyroidism. vulcanchem.com

Tumor Models: For therapeutic applications in thyroid cancers, xenograft models (e.g., mice bearing human anaplastic thyroid cancer cells) are employed to evaluate specific tumor uptake and therapeutic efficacy. nih.gov While Iometin (131I) (Sodium Iodide I-131) primarily targets thyroid-related malignancies, other I-131 labeled compounds, such as I-131-metaiodobenzylguanidine (I-131-MIBG), utilize xenograft models (e.g., neuroblastoma in mice) to assess tumor localization. nih.gov This demonstrates the broader applicability of such models for various I-131 labeled compounds.

These animal models provide controlled environments to investigate the complex interactions of Iometin (131I) with biological systems, offering insights into its specific uptake mechanisms and distribution under various physiological and pathological conditions.

Ex vivo organ radioactivity quantification is a standard and highly quantitative method for determining the precise distribution of radiopharmaceuticals. The general methodology involves:

Animal Sacrifice and Tissue Excision: At predetermined time points following the administration of Iometin (131I), animals are humanely sacrificed. Various organs and tissues, including blood, thyroid, liver, kidneys, spleen, muscle, bone, and any relevant tumor tissues, are carefully excised and weighed. mdpi.comresearchgate.netplos.org

Radioactivity Measurement: The radioactivity in each collected tissue sample is measured using a gamma counter. Gamma counters are specifically designed to detect the gamma emissions from I-131, providing accurate quantitative data. mdpi.com

Data Normalization: The measured radioactivity is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization accounts for variations in tissue weight and allows for direct comparison of tracer accumulation across different organs and between individual animals. mdpi.comresearchgate.net

Quality Control: Accurate quantification necessitates careful sample preparation, including proper weighing and placement within the gamma counter. Background radioactivity is measured and subtracted to ensure that only the activity from the administered compound is quantified. The use of counting factors, derived from known standards, further enhances the accuracy of the measurements. nih.govd-nb.info

This meticulous ex vivo analysis provides high-resolution data on the biodistribution of Iometin (131I), complementing in vivo imaging studies.

Pharmacokinetic and Pharmacodynamic Research of Iometin (131I) in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies elucidate how Iometin (131I) is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with biological targets to produce its effects (PD).

Dynamic tracer kinetics involve monitoring the time-dependent changes in radiotracer concentration within specific tissues and organs. This is often achieved through non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or SPECT/Computed Tomography (SPECT/CT) in small animals, which allow for the generation of time-activity curves (TACs). researchgate.netplos.orgd-nb.infonucmed-guide.appdkfz.deiaea.org

Tracer Kinetic Models: Mathematical models, such as compartment models, are applied to the TAC data to derive quantitative pharmacokinetic parameters. These parameters include uptake rates (K1), efflux rates (k2), and retention times, which provide insights into the physiological processes governing the radiotracer's distribution. iaea.orgdkfz.deradiologykey.comnih.gov

Pharmacokinetic Profile of Iometin (131I) (Sodium Iodide I-131):

Absorption: Following oral administration, Sodium Iodide I-131 is rapidly absorbed from the upper gastrointestinal tract, with approximately 90% absorption occurring within 60 minutes. vulcanchem.com

Distribution: After absorption, the iodide is primarily distributed within the extracellular fluid. A key characteristic is its concentration in the thyroid gland via the sodium/iodide symporter, a natural mechanism for iodine uptake. The thyroid can concentrate iodine to levels approximately 500 times higher than in the blood. vulcanchem.com

Elimination: Iometin (131I) is primarily excreted by the kidneys, with urinary excretion ranging from 37% to 75% of the administered dose, influenced by thyroid and renal function. vulcanchem.com

Table 1: Hypothetical Biodistribution of Iometin (131I) in Normal Rodents (%ID/g)

| Organ/Tissue | 1 Hour Post-Injection (%ID/g) | 6 Hours Post-Injection (%ID/g) | 24 Hours Post-Injection (%ID/g) |

| Blood | 5.2 ± 0.8 | 2.1 ± 0.3 | 0.5 ± 0.1 |

| Thyroid | 25.5 ± 3.2 | 35.1 ± 4.5 | 28.9 ± 3.8 |

| Liver | 3.1 ± 0.4 | 1.8 ± 0.2 | 0.7 ± 0.1 |

| Kidney | 8.7 ± 1.1 | 4.5 ± 0.6 | 1.2 ± 0.2 |

| Spleen | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |

| Muscle | 0.9 ± 0.1 | 0.4 ± 0.05 | 0.1 ± 0.02 |

| Bone | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.03 |

| Stomach | 4.0 ± 0.5 | 2.5 ± 0.3 | 0.9 ± 0.1 |

| Small Intestine | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.6 ± 0.1 |

Note: Data presented are hypothetical and illustrative of typical Iodine-131 biodistribution patterns in preclinical models, demonstrating high thyroid uptake and renal clearance.

Preclinical studies often incorporate various interventions to investigate their impact on the biodistribution and kinetics of Iometin (131I). These interventions can reveal critical factors influencing tracer uptake and retention.

Low-Iodine Diet (LID): A common intervention, a low-iodine diet administered prior to Iometin (131I) administration, significantly enhances thyroidal uptake of the radiotracer. This strategy is employed in athyroid mouse models to optimize radioactive iodine ablation and subsequent tumor targeting. nih.gov

Disease States: The physiological state of the animal model profoundly influences Iometin (131I) distribution. For instance, in models of hyperthyroidism or goiter with impaired hormone synthesis, thyroid uptake of iodide is typically increased. Conversely, in hypothyroidism, uptake is decreased. vulcanchem.com In thyroid cancer models, the presence and iodine-avidity of tumor cells dictate the extent of Iometin (131I) accumulation in malignant tissues. nih.govwikipedia.org

Co-administration of Other Compounds: While specific dosage information is excluded, the general principle is that co-administration of compounds that interact with iodine transport or metabolism can alter Iometin (131I) distribution. For example, non-radioactive iodide or compounds that competitively inhibit the sodium/iodide symporter can reduce thyroidal uptake, thereby redirecting the radiotracer to other excretion pathways or tissues.

Table 2: Hypothetical Influence of Low-Iodine Diet on Thyroidal Uptake of Iometin (131I) in Rodents (%ID/g)

| Organ/Tissue | Control Group (Normal Diet) (%ID/g) | Low-Iodine Diet Group (%ID/g) |

| Thyroid | 25.5 ± 3.2 | 48.7 ± 5.1 |

| Blood | 5.2 ± 0.8 | 3.1 ± 0.4 |

| Kidney | 8.7 ± 1.1 | 6.2 ± 0.8 |

| Liver | 3.1 ± 0.4 | 2.5 ± 0.3 |

Note: Data presented are hypothetical and illustrative, demonstrating enhanced thyroid uptake and reduced blood/kidney activity in animals on a low-iodine diet.

Investigation of Long-Term Radiobiological Effects of Iometin (131I) in Research Models

Investigating the long-term radiobiological effects of Iometin (131I) in preclinical models is crucial for understanding the biological consequences of internal radionuclide exposure. These studies are typically longitudinal, spanning significant portions of the animal's lifespan.

Methodologies: Long-term effects are assessed through a combination of methods:

Histopathological Analysis: Examination of tissue samples from target organs (e.g., thyroid, kidneys, bone marrow) for cellular damage, fibrosis, and neoplastic changes.

Hematological Parameters: Monitoring of blood cell counts and other hematological markers to detect bone marrow suppression or other systemic effects.

Biochemical Markers: Analysis of serum or tissue biochemical markers indicative of organ function or cellular stress.

Survival Rates and Tumorigenesis: Longitudinal observation of animal survival and the incidence or progression of tumors. nih.govresearchgate.net

Research Findings:

Thyroid Tissue Destruction: The primary intended radiobiological effect of Iometin (131I) in therapeutic contexts is the destruction of thyroidal tissue, which occurs due to the short-range beta emission. vulcanchem.comnih.govmdpi.com This destruction can lead to functional changes, such as hypothyroidism. thyroid.orgradiologyinfo.org

Cellular and Genetic Damage: Studies have documented that exposure to Iodine-131 can lead to increases in chromosomal aberrations and micronuclei content in cells. vulcanchem.com Evidence of persistent biological damage, detectable for up to two years post-exposure, has also been reported. vulcanchem.com

Cell Cycle Alterations: Iometin (131I) has been shown to alter transcriptional profiles, increase p21 levels, and prolong cell cycle arrest, suggesting the induction of cellular senescence rather than immediate apoptosis in some cell types. vulcanchem.com

Carcinogenic Potential: It is established that all radionuclides that emit beta particles, when adequately studied, have demonstrated the capacity to cause cancer in experimental animals. iarc.fr The relationship between the dose rate of internal radionuclides and the induction of cancer is complex; lower average dose rates may be less effective in causing cancer compared to acute, high-dose exposures for beta-gamma emitters. researchgate.net

These long-term studies are essential for a comprehensive understanding of the radiobiological impact of Iometin (131I) beyond its immediate pharmacokinetic and biodistribution characteristics.

Chromosomal Aberration Analysis Following Iometin (131I) Exposure

Chromosomal aberration (CA) analysis is a critical methodology in toxicology and radiation biology, used to evaluate the clastogenicity of agents—their capacity to induce breaks or structural rearrangements in chromosomes. criver.com This analysis involves scoring aberrations in metaphase chromosomes of dividing cells. criver.com

Research has investigated the frequencies of chromosomal aberrations in peripheral blood lymphocytes following exposure to therapeutic doses of Iodine-131 (131I), the radioactive component of Iometin (131I). In a study involving ten female patients with thyroid cancer exposed to 100-200 mCi therapeutic doses of 131I, chromosomal aberration frequencies were evaluated. nih.gov Blood samples were collected before treatment and at 2 and 24 hours post-treatment. nih.gov

The findings revealed a significant increase in CA frequencies after 131I exposure. The average baseline frequency of aberrations was 0.009 per cell. nih.gov This frequency increased to 0.04 CAs/cell at 2 hours after treatment and subsequently decreased to 0.02 CAs/cell at 24 hours after treatment, with these increases being statistically significant (p < 0.05). nih.gov Break-type aberrations peaked at 2 hours post-treatment, while rejoined aberrations, such as dicentrics, rings, and radial figures, showed an increase with longer sampling times. nih.gov A positive correlation was observed between the radiation levels emitted by the samples and the frequencies of CAs (r = 0.495; p < 0.01). nih.gov

Table 1: Chromosomal Aberration Frequencies in Peripheral Blood Lymphocytes Following 131I Exposure (Note: In a real application, this table would be interactive, allowing for data filtering and sorting.)

| Time Point Relative to 131I Exposure | Average Chromosomal Aberrations per Cell | Primary Aberration Types Observed |

| Baseline (Pre-treatment) | 0.009 | Not specified for baseline |

| 2 hours Post-treatment | 0.04 | Break-type aberrations (peak) |

| 24 hours Post-treatment | 0.02 | Rejoined aberrations (dicentrics, rings, radial figures) |

Gene Expression and Proteomic Profiling in Response to Iometin (131I)

Gene Expression Profiling Gene expression profiling involves the analysis of genetic transcriptional variations, detailing the expression levels of thousands of genes. nih.gov This technique provides insights into how cells respond to various stimuli, including radiation exposure. bio-rad.com

In the context of Iodine-131 (131I) radiotherapy, which delivers the active radionuclide component of Iometin (131I), studies have explored its effects on gene expression in thyroid carcinoma (THCA) patients. nih.gov An investigation aimed at identifying potential targets of 131I radiotherapy in THCA analyzed RNA-sequencing data. nih.gov The study identified 500 differentially expressed genes (DEGs) between tumor samples that had undergone 131I radiotherapy and those that had not, with 167 genes being upregulated and 333 downregulated. nih.gov

Further analysis identified nine key genes (hub genes) that exhibited higher degrees in the protein-protein interaction (PPI) network and whose relative mRNA expression was lower in THCA tissues treated with 131I. nih.gov These genes are primarily implicated in vascular function. nih.gov

Table 2: Differentially Expressed Genes in THCA Tissues Following 131I Radiotherapy (Note: In a real application, this table would be interactive, allowing for data filtering and sorting.)

| Gene Name | Implication/Function (as per study) | Relative Expression in 131I-Treated THCA Tissues |

| CDH5 | Vascular function | Lower |

| KDR | Vascular function | Lower |

| CD34 | Vascular function | Lower |

| FLT4 | Vascular function | Lower |

| EMCN | Vascular function | Lower |

| FLT1 | Vascular function | Lower |

| ROBO4 | Vascular function | Lower |

| PTPRB | Vascular function | Lower |

| CD93 | Vascular function | Lower |

Proteomic Profiling Proteomic profiling involves the large-scale analysis of proteins within a biological sample, providing insights into biological processes and disease mechanisms by identifying and quantifying proteins. wikipedia.org While proteomic profiling is a powerful tool for understanding cellular responses at the protein level, specific detailed research findings on proteomic changes directly in response to Iometin (131I) exposure in model systems were not readily available within the scope of the provided search results. General methodologies for proteomic profiling involve techniques such as mass spectrometry and high-throughput multiplex assays. wikipedia.org

Molecular and Cellular Mechanisms Governing Iometin 131i Biological Interactions

Elucidation of Molecular Targets and Receptor Interactions of Iometin (131I)

The elucidation of precise molecular targets and receptor interactions is fundamental to understanding the biological activity of any compound. For Iometin (131I), research into these specific interactions is crucial.

Binding Affinity and Specificity of Iometin (131I) to Candidate Receptors

The binding affinity and specificity of a compound to its molecular targets dictate its pharmacological profile and cellular distribution. While the general principles of binding affinity involve the strength and selectivity of a molecule's interaction with a receptor or enzyme, specific detailed research findings on the binding affinity and specificity of the organic compound Iometin (131I) (PubChem CID: 141675) to candidate receptors are not extensively documented in the provided literature. Studies on binding affinity typically involve determining equilibrium dissociation constants (Kd) or inhibition constants (Ki) for interactions with specific proteins nih.govnih.gov. The absence of such data for Iometin (131I) in the available information suggests that its primary mechanism of action, as an iodine-131 (B157037) labeled compound, might be more related to its radioactive properties and subsequent cellular effects rather than direct, high-affinity receptor binding as a pharmacological agent vulcanchem.com.

Role of Transport Proteins in Iometin (131I) Translocation Across Biological Barriers

The movement of substances across biological membranes is often facilitated by specialized transport proteins, which overcome the hydrophobic barrier of the plasma membrane pressbooks.pubnih.govtaylorandfrancis.comlibretexts.org. These proteins can be channels or carriers, mediating passive or active transport taylorandfrancis.com. For inorganic iodide (I-131), the sodium/iodide symporter (NIS) is a well-known transport protein responsible for its concentration in thyroid cells vulcanchem.comshsmu.edu.cnnih.govnih.gov. However, for the specific organic compound Iometin (131I) (C14H18IN3), the detailed roles of specific transport proteins in its translocation across biological barriers are not explicitly described in the provided research findings. The distinct chemical structure of Iometin (131I) suggests that its transport mechanisms may differ from those of simple iodide ions.

Intracellular Metabolic Trapping Mechanisms of Iometin (131I)

Metabolic trapping is a mechanism by which radiocompounds accumulate intracellularly based on the metabolic activity of tissues, often involving enzymatic modification that prevents efflux wikipedia.org. This process is a key principle in the design of radiopharmaceuticals for functional studies or tumor localization wikipedia.org.

Investigation of Fatty Acid Metabolism Pathways Interacting with Iometin (131I)

Substrate Specificity and Enzyme Kinetics in Iometin (131I) Retention

Enzyme kinetics examines the rates of enzyme-catalyzed reactions, providing insights into how enzymes function and how their activity is regulated numberanalytics.com. Substrate specificity, a hallmark of enzyme function, refers to an enzyme's ability to selectively bind and act upon a particular substrate, largely determined by the active site's shape, size, and chemical properties numberanalytics.comresearchgate.net. The specificity constant (kcat/Km) is a key parameter used to determine an enzyme's preference for a substrate nih.gov. For Iometin (131I), specific research findings on its substrate specificity with metabolic enzymes or detailed enzyme kinetics governing its intracellular retention are not provided in the available literature numberanalytics.comresearchgate.netnih.govnih.gov. Metabolic trapping often involves enzymatic phosphorylation, as seen with F-18 glucose, which prevents its efflux from cells wikipedia.orgnih.gov. However, the specific enzymatic modifications or kinetic parameters leading to the retention of Iometin (131I) are not described.

Signaling Pathway Modulations by Iometin (131I) at the Cellular Level

Beyond direct metabolic interactions, compounds can modulate cellular signaling pathways, influencing various cellular processes. For Iodine-131, studies have indicated its ability to induce cellular effects, particularly in thyroid cells. Iodine-131 has been shown to alter transcriptional profiles, increase p21 levels, and prolong cell cycle arrest for up to 5 days, suggesting induction of cell senescence rather than immediate apoptosis vulcanchem.com. Furthermore, research into the molecular mechanisms of iodine-131 therapy resistance in thyroid carcinoma highlights the importance of the sodium iodide symporter (NIS) expression, epigenetic regulation, tumor microenvironment components, and autophagy in modulating iodine uptake and therapeutic sensitivity shsmu.edu.cnnih.gov. Abnormalities in NIS expression, basolateral membrane localization, and recycling degradation can lead to reduced radioiodine uptake and therapy resistance nih.gov. While these findings relate to the effects of Iodine-131, they are generally described in the context of its radioactive properties and uptake as iodide in thyroid cells, rather than specific chemical signaling pathway modulations by the organic Iometin (131I) compound itself vulcanchem.comshsmu.edu.cnnih.govnih.gov.

Data Tables

Due to the limited specific quantitative data on the molecular targets, receptor interactions, transport proteins, fatty acid metabolism interactions, and enzyme kinetics directly pertaining to the organic compound Iometin (131I) (C14H18IN3) in the provided search results, detailed data tables cannot be generated for these specific aspects. The information found primarily discusses the general properties and mechanisms of Iodine-131 or sodium iodide I-131, which are distinct from the specific organic compound Iometin (131I).

Advanced Imaging Methodologies and Quantitative Analysis in Iometin 131i Research

Optimization of Single-Photon Emission Computed Tomography (SPECT) for Iometin (131I) Studies

Optimizing SPECT for Iometin (131I) studies involves addressing the unique challenges posed by the radionuclide's emission characteristics. Iodine-131 (B157037) (131I) emits high-energy gamma rays, primarily at 364 keV, with additional higher energy photons at 637.0 keV and 722.9 keV, along with beta particles. researchgate.netnih.gov These high-energy emissions necessitate specialized hardware and sophisticated software algorithms to achieve high image fidelity and quantitative accuracy.

Design and Implementation of High-Resolution Collimators for Iometin (131I) SPECT

Collimator design is a critical factor in Iometin (131I) SPECT, as it directly influences spatial resolution and scatter rejection. High-energy (HE) collimators are specifically required for 131I imaging to mitigate septal penetration caused by its energetic gamma emissions. researchgate.netresearchgate.netkanazawa-u.ac.jpnih.gov High-Energy General Purpose (HEGP) collimators are commonly employed for this purpose. kanazawa-u.ac.jpnih.govtsnmjournals.org

Research into collimator design for 131I has explored the utility of Ultra-High-Energy (UHE) collimators, which have demonstrated improved spatial resolution and enhanced suppression of scatter components compared to conventional HE collimators. researchgate.net However, achieving optimal performance may still require the development of novel collimator designs tailored to control penetration and further improve resolution for 131I's higher energy photons. researchgate.net While some nuclear medicine departments may utilize more versatile medium-energy (ME) collimators due to cost considerations, HE collimators remain the ideal choice for 131I imaging. Studies comparing HEGP and ME-low-penetration (MELP) collimators have shown that while MELP can be applicable for whole-body imaging, HEGP generally provides superior performance, particularly in SPECT imaging where MELP may exhibit significantly higher percent coefficient of variation (%CV). kanazawa-u.ac.jpnih.gov Innovations in this area include the development of portable gamma-cameras incorporating monolithic CeBr3 scintillators and optimized laser 3D printed tungsten collimators, designed to reduce septal penetration for quantitative 131I therapy imaging. researchgate.net

Iterative Reconstruction Algorithms for Quantitative Iometin (131I) Image Fidelity

The fidelity of Iometin (131I) SPECT images, particularly for quantitative analysis, relies heavily on advanced reconstruction algorithms. Iterative reconstruction (IR) algorithms have largely superseded traditional filtered back projection (FBP) due to their ability to significantly reduce image noise without increasing radiation dose. radiopaedia.org These algorithms operate by initiating with an image assumption, comparing it to measured data, and iteratively refining the image until a predefined agreement is reached. radiopaedia.org

Quantitative Image Analysis Techniques for Iometin (131I) Biodistribution and Uptake

Quantitative image analysis is essential for understanding the biodistribution and uptake of Iometin (131I), enabling precise dosimetry and evaluation of therapeutic response.

Region-of-Interest (ROI) Delineation and Activity Quantification for Iometin (131I)

Accurate quantification of Iometin (131I) uptake typically involves the delineation of Regions-of-Interest (ROIs) within the SPECT images. Quantitative SPECT allows for the direct calculation of radioiodine concentration and the effective half-life within targeted tissues, such as tumor sites. nih.gov To mitigate the partial volume effect, which can distort activity concentration measurements in small lesions, activity in lesions can be segmented using iso-contours (e.g., 10% of the maximum uptake). siemens-healthineers.com Lesion volumes, crucial for dosimetry calculations, are often determined from the co-registered CT images acquired during SPECT/CT studies. siemens-healthineers.com The time-integrated activity coefficient, a key parameter for absorbed dose calculations, can be derived by assuming a linear accumulation from administration to imaging time, followed by a mono-exponential decay. This allows for the estimation of absorbed dose in units such as Gray per Gigabecquerel (Gy/GBq). siemens-healthineers.com

Phantom Studies for Validation of Iometin (131I) Quantification Accuracy

Phantom studies play a vital role in validating the accuracy and reliability of quantitative Iometin (131I) SPECT measurements. These controlled experiments allow for the comparison of known radioisotope concentrations within a phantom to those measured by the SPECT system. For 131I, phantom studies have demonstrated a strong correlation between known and SPECT-measured concentrations (e.g., a correlation coefficient of r = 0.98 for phantoms ranging from 25 to 127 cc with concentrations from 0.13 to 9.5 microCi/cc). nih.gov

Phantom studies are also instrumental in evaluating various image quality parameters, including CT numbers, uniformity, noise characteristics (e.g., noise-power spectra), low-contrast resolution, and spatial resolution, across different reconstruction algorithms and imaging protocols. lu.se Specialized phantoms, such as those simulating thyroid beds and extra-thyroid beds, are used to assess and compare the performance of different collimators in realistic scenarios. nih.gov Furthermore, physical models or phantoms have been developed to accurately determine organ dosimetry from 131I, providing a crucial tool for validating theoretical dose calculations. nih.gov Jaszczak phantoms, containing hollow spheres of varying sizes, are frequently used to experimentally determine the limits of tumor detectability at different tumor-to-background (T/B) ratios, providing insights into the system's ability to visualize lesions. tsnmjournals.org

Integration of Iometin (131I) SPECT with Complementary Imaging Modalities for Research

The integration of Iometin (131I) SPECT with complementary imaging modalities, particularly Computed Tomography (CT), has revolutionized research and clinical management by providing both functional and anatomical information. Hybrid SPECT/CT systems are widely recognized for their significant value in 131I imaging, especially in the context of thyroid cancer research. esnms.netnih.govopenaccessjournals.comnih.govfoliamedica.bgmdpi.com

The primary advantage of SPECT/CT lies in its ability to provide precise anatomical localization and characterization of 131I uptake, a critical improvement over standalone planar imaging which lacks anatomical landmarks. nih.govopenaccessjournals.comnih.govfoliamedica.bgmdpi.com This integration enhances diagnostic accuracy by identifying previously occult foci of uptake and enabling a more accurate differentiation between neoplastic lesions and physiological uptake. nih.govmdpi.com For instance, SPECT/CT has been shown to identify additional lesions and reduce equivocal findings, thereby improving the sensitivity and specificity of 131I imaging. esnms.net

The anatomical information from the CT component of the hybrid system is also crucial for attenuation correction of the SPECT images, which significantly improves image quality and the quantitative accuracy of 131I uptake measurements. foliamedica.bg Furthermore, the CT component allows for the visualization of smaller lesions, including those less than 10 mm, that might otherwise be missed. foliamedica.bg The fusion of functional SPECT data with anatomical CT data provides superior contrast resolution compared to planar acquisition, offering a comprehensive view of Iometin (131I) biodistribution. mdpi.com This integrated approach has a profound impact on research, allowing for more precise characterization of disease extent, improved staging, and a better understanding of radiopharmaceutical kinetics within specific anatomical contexts. mdpi.com Unlike software-based image registration, which can be limited by the scarcity of common anatomical landmarks and patient positioning differences, integrated hybrid systems overcome these challenges, providing more accurate co-registration of images. openaccessjournals.com

Analytical Techniques for Post Investigation Characterization and Metabolite Profiling of Iometin 131i

Chromatographic Separations for Iometin (131I) and its Biotransformation Products

Chromatographic techniques are fundamental in separating Iometin (131I) from its metabolites and endogenous components within complex biological matrices. This separation is a critical prerequisite for accurate quantification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) with Radio-Detection

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is a primary tool for the analysis of Iometin (131I) and its radiolabeled metabolites. This technique allows for the separation of compounds based on their physicochemical properties, followed by the specific detection of the 131I radiolabel.

A typical radio-HPLC method for a 131I-labeled compound would be validated for several parameters to ensure its reliability. These parameters, along with typical acceptance criteria, are detailed in the table below. While specific data for Iometin (131I) is not publicly available, the following table is based on established validation practices for similar 131I-labeled radiopharmaceuticals. iu.edu

Table 1: Validation Parameters for a Radio-HPLC Method for a 131I-Labeled Compound

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | The retention time of the analyte should be distinct from that of any known impurities or degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the detector response across a range of concentrations. |

| Accuracy | Recovery of the analyte should be within 95-105% of the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same sample. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10:1. |

In practice, a reversed-phase HPLC column, such as a C18 column, is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. unm.edu The eluate from the column passes through a UV detector and then a radioactivity detector, allowing for the simultaneous collection of data on both non-radioactive and radioactive components of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Non-Radioactive Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable non-radioactive metabolites. For compounds that are not inherently volatile, a derivatization step is often required to increase their volatility. mdpi.com

In the context of Iometin (131I) metabolite profiling, GC-MS would be employed to identify and quantify non-radioactive metabolites that may have lost the 131I label during biotransformation. The metabolism of a similar compound, 4-iodo-2,5-dimethoxy-amphetamine (DOI), has been studied in rat urine using GC-MS. The primary metabolic pathway was found to be O-demethylation. nih.gov A similar approach could be applied to study the non-radioactive metabolites of Iometin.

The process typically involves extraction of the metabolites from the biological matrix, followed by derivatization to make them amenable to GC analysis. The separated compounds are then introduced into a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, aiding in their identification. nih.gov

Spectrometric and Radiometric Quantification of Iometin (131I) in Biological Samples

Spectrometric and radiometric methods are essential for the quantitative analysis of Iometin (131I) in biological specimens, providing data on its concentration and distribution.

Gamma Spectrometry for Iometin (131I) Activity Measurement

Gamma spectrometry is a non-destructive technique used to measure the activity of gamma-emitting radionuclides like 131I. This method is highly specific for 131I due to its characteristic gamma-ray energy of 364 keV. lu.se Portable gamma spectrometers can be used for in vivo measurements, such as thyroid uptake, while laboratory-based systems are used for the quantitative analysis of biological samples like blood and urine. umich.edu

The quantification of 131I in samples is achieved by comparing the counts in the 364 keV photopeak to a calibrated standard of known activity. The efficiency of the detector for this energy must be determined to convert the measured counts into an absolute activity value (e.g., in Becquerels or Curies).

Table 2: Illustrative Data for 131I Quantification in Urine Samples using Gamma Spectrometry

| Sample ID | Sample Volume (mL) | Measured Counts (in 364 keV peak) | Counting Time (s) | Calculated Activity (Bq/mL) |

|---|---|---|---|---|

| Urine_01 | 5 | 15,234 | 600 | 50.8 |

| Urine_02 | 5 | 22,851 | 600 | 76.2 |

| Urine_03 | 5 | 9,752 | 600 | 32.5 |

| Urine_04 | 5 | 18,945 | 600 | 63.2 |

Note: This data is illustrative and based on typical measurements. Actual values would depend on the specific study parameters.

Mass Spectrometry (MS) for Iometin (131I) Structural Confirmation and Metabolite Identification

Mass spectrometry is a critical tool for the structural confirmation of Iometin (131I) and the identification of its metabolites. High-resolution mass spectrometry (HRMS) can provide the accurate mass of a molecule, which aids in determining its elemental composition. swgdrug.org

Tandem mass spectrometry (MS/MS) is used to fragment the parent molecule and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For iodo-compounds, a characteristic fragment ion corresponding to the iodine atom (m/z 127) is often observed. swgdrug.org The fragmentation of a related compound, 2,5-dimethoxy-4-iodoamphetamine, has been documented, providing insights into the expected fragmentation pathways for similar structures. swgdrug.org

By combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers can separate a complex mixture of metabolites and obtain structural information for each component, facilitating the elucidation of biotransformation pathways.

Sample Preparation Strategies for Iometin (131I) Analysis from Diverse Biological Matrices

Effective sample preparation is crucial for the accurate and reliable analysis of Iometin (131I) and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The goal of sample preparation is to remove interfering substances and concentrate the analytes of interest. thermofisher.cn

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. It is often achieved by adding an organic solvent like acetonitrile (B52724) or methanol. thermofisher.cn

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase. It is effective for cleaning up samples and concentrating the analyte. thermofisher.cn

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can provide a high degree of sample cleanup and concentration. nih.gov

For radiolabeled compounds like Iometin (131I), special considerations for radiation safety must be taken during sample preparation. This includes working in designated areas, using appropriate shielding, and monitoring for contamination. umich.edu The choice of sample preparation method will depend on the specific analytical technique being used, the nature of the biological matrix, and the physicochemical properties of Iometin (131I) and its expected metabolites.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Iometin (131I) | - |

| 4-iodo-2,5-dimethoxy-amphetamine | DOI |

| Acetonitrile | - |

Comparative Research and Methodological Innovations with Iometin 131i in Scientific Inquiry

Comparative Evaluation of Iometin (131I) with Other Radiotracers in Preclinical Research

Preclinical research often involves the meticulous comparison of radiotracers to understand their unique properties, kinetics, and mechanisms. While Iodine-131 (B157037) (131I) has a long history in nuclear medicine, specific head-to-head comparative studies focusing on Iometin (131I) as a research tracer against other radiotracers in preclinical settings are not extensively detailed in the provided literature.

Head-to-Head Studies of Tracer Kinetics and Mechanisms

Table 1: Conceptual Framework for Comparative Tracer Kinetics (No specific data found for Iometin (131I) in search results)

| Radiotracer | Target/Application (Conceptual) | Key Kinetic Parameters (Conceptual) | Comparative Advantages (Conceptual) |

| Iometin (131I) | Neuroendocrine tumor imaging (research) | Uptake, Retention, Clearance, Specificity | Potential for long-term studies due to 131I half-life |

| Other Radiotracer (e.g., 68Ga-DOTATATE) | Neuroendocrine tumor imaging (research) | Uptake, Retention, Clearance, Specificity | Higher spatial resolution (PET), different decay characteristics |

Benchmarking Against Emerging Radiopharmaceutical Candidates

The role of Iometin (131I) in benchmarking emerging radiopharmaceutical candidates in preclinical research is not explicitly documented in the provided search results. General guidelines for preclinical studies of radiopharmaceuticals emphasize the necessity of in vitro and in vivo evidence for novel compounds, including dosimetry, biodistribution, and histological evaluation euromarinenetwork.eu. While Iometin (131I) possesses established properties as a radiotracer, specific instances where it serves as a direct benchmark for the evaluation of newer, experimental radiopharmaceuticals in a research context were not identified.

Table 2: Conceptual Benchmarking Parameters for Emerging Radiopharmaceuticals (No specific data found for Iometin (131I) in search results)

| Emerging Radiopharmaceutical Candidate | Benchmarked Against (Conceptual) | Performance Metric (Conceptual) | Outcome (Conceptual) |

| Candidate A (Novel PET Tracer) | Iometin (131I) (Conceptual) | Target-to-Background Ratio, Specificity | Improved specificity (Hypothetical) |

| Candidate B (Novel SPECT Tracer) | Iometin (131I) (Conceptual) | Tumor Uptake, Retention Time | Comparable performance with reduced non-target uptake (Hypothetical) |

Development of Novel Research Methodologies Leveraging Iometin (131I)

Advancements in chemical synthesis and screening technologies offer significant opportunities to enhance research involving radiolabeled compounds like Iometin (131I). These methodological innovations aim to improve efficiency, reproducibility, and the scope of scientific inquiry.

Automated Synthesis and Purification Platforms for Research Applications

Automated chemical synthesis and purification platforms have revolutionized the production of radiopharmaceuticals, offering increased speed, efficiency, and reduced risk of human error hsr.itimperial.ac.ukspringernature.com. For research applications involving I-131 labeled compounds, automated radiosynthesizers have demonstrated the ability to produce radiotracers with high radiochemical yield and purity. For example, the radioiodination and purification of [131I]β-CIT and [131I]FP-CIT using a Scintomics GRP synthesis module achieved radiochemical yields greater than 75% and radiochemical purity exceeding 98%. This automated approach ensures robust and efficient labeling, even starting with low concentrated radioiodine nih.gov.

These platforms typically incorporate volumetric liquid handling tools, gravimetric solid dispensing tools, and reaction blocks with precise control over temperature and pressure imperial.ac.uk. The advantages of such automation include miniaturization of chemical synthesis, leading to reduced material requirements, more reliable and reproducible experimentation, and decreased design-make-purify-test cycle times nih.govrsc.org. The ability to purify and buffer exchange multiple samples in parallel offers a significant reduction in time and cost per sample compared to traditional serial purification methods nih.gov. While specific automated synthesis platforms for Iometin (131I) were not explicitly detailed, the principles and demonstrated success with other I-131 labeled compounds indicate the strong applicability of these technologies for Iometin (131I) research.

Table 3: Benefits of Automated Synthesis and Purification for I-131 Labeled Compounds

| Feature | Description | Impact on Research with Iometin (131I) | Source |

| High Radiochemical Yield | >75% for [131I]β-CIT and [131I]FP-CIT | Ensures sufficient material for studies | nih.gov |

| High Radiochemical Purity | >98% for [131I]β-CIT and [131I]FP-CIT | Reduces impurities, improves study reliability | nih.gov |

| Reproducibility | Consistent labeling process | Enhanced comparability of research data | imperial.ac.ukrsc.org |

| Efficiency | Reduced synthesis and purification time | Accelerates research timelines | springernature.comnih.govnih.gov |

| Reduced Human Error | Automated handling | Improves safety and consistency | hsr.it |

Microfluidic and High-Throughput Screening Systems for Iometin (131I) Studies

Microfluidic technology and high-throughput screening (HTS) systems offer substantial potential for advancing research with Iometin (131I) by enabling precise control over experimental conditions and facilitating large-scale analyses. Microfluidic devices, which manipulate fluids in micro-channels, allow for the analysis and use of significantly smaller volumes of samples and reagents, thereby reducing costs elveflow.comevotec.com. They excel at creating controlled microenvironments, including biochemical gradients, and can replicate in vivo settings more closely than traditional methods mdpi.comunipd.itnih.gov.

HTS platforms, often integrated with microfluidics, enable rapid, parallel testing of thousands to millions of compounds or biological agents researchgate.netnih.govpharmaron.com. These systems incorporate automated equipment for liquid and plate handling, facilitating biochemical, binding, and cell-based assays with diverse readouts pharmaron.com. While no specific studies were found detailing the direct application of microfluidic or HTS systems for Iometin (131I) studies, their capabilities suggest numerous potential research avenues. For example, microfluidic systems could be used to precisely study the cellular uptake, retention, and efflux mechanisms of Iometin (131I) in various cell lines or 3D tissue models, mimicking physiological conditions mdpi.comunipd.it. HTS could enable rapid screening of compounds that modulate Iometin (131I) uptake or binding, identifying potential sensitizers or inhibitors for specific research applications.

Table 4: Potential Applications of Microfluidic and HTS Systems for Iometin (131I) Studies (Conceptual)

| Methodology | Research Application (Conceptual) | Expected Benefit (Conceptual) | Relevant Microfluidic/HTS Feature |

| Microfluidics | Cellular uptake and efflux studies of Iometin (131I) | Precise control of microenvironment; reduced sample volume | Small channel volumes, gradient generation elveflow.comunipd.itnih.gov |

| HTS | Screening compounds affecting Iometin (131I) binding | Rapid identification of modulators; high data reproducibility | Automated liquid handling, multi-well plate formats researchgate.netpharmaron.com |

| Microfluidic Organ-on-Chip | Iometin (131I) distribution in simulated tissues | More physiologically relevant data; reduced animal testing | 3D cell culture, perfusable vascular networks elveflow.commdpi.comnih.gov |

Synergistic Research Applications of Iometin (131I) with Omics Technologies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at molecular levels hsr.itisaaa.orgmdpi.com. These approaches aim to understand the role of genes, RNA, proteins, and metabolites in disease development, diagnosis, and treatment, offering a holistic view that contrasts with traditional reductionist studies hsr.itmdpi.commdpi.com.

While omics technologies are increasingly integrated into various fields of biomedical research, specific synergistic research applications directly combining Iometin (131I) studies with omics technologies are not extensively detailed in the provided search results. Conceptually, such integration holds significant promise. For instance, combining Iometin (131I) uptake or retention data with genomic or transcriptomic profiles could help identify specific gene expression patterns or genetic variants that influence Iometin (131I) accumulation or metabolism in target cells or tissues. Proteomics could reveal the proteins involved in Iometin (131I) transport, binding, or intracellular processing, while metabolomics could elucidate metabolic pathways affected by or influencing Iometin (131I) activity mdpi.comnih.govfrontiersin.org. Such multi-omics approaches could provide a deeper understanding of the molecular mechanisms underlying Iometin (131I)'s research applications, potentially leading to the discovery of novel biomarkers or targets.

Table 5: Conceptual Synergistic Applications of Iometin (131I) with Omics Technologies (No specific data found in search results)

| Omics Technology | Potential Integration with Iometin (131I) Studies (Conceptual) | Expected Insights (Conceptual) |

| Genomics | Correlating Iometin (131I) uptake with genetic variations | Identification of genetic predispositions or resistance mechanisms |

| Proteomics | Identifying proteins involved in Iometin (131I) transport/binding | Elucidation of molecular targets and pathways |

| Metabolomics | Analyzing metabolic changes in response to Iometin (131I) | Understanding metabolic influences on tracer behavior |

Future Directions and Unexplored Research Avenues for Iometin 131i in Academic Inquiry

Rational Design and Synthesis of Advanced Iometin (131I) Analogues for Specific Research Questions

The rational design and synthesis of advanced Iometin (131I) analogues represent a critical future direction for expanding its utility beyond current applications. While Iometin (131I) itself is an International Nonproprietary Name (INN) with established nomenclature criteria scribd.com, the principles of chemical modification can be applied to its core structure to create novel probes. This involves modifying the quinoline (B57606) derivative to enhance specificity for particular biomolecules or cellular structures, or to alter its pharmacokinetic profile for targeted research questions. For instance, analogues could be designed to:

Target Specific Receptors or Enzymes: By incorporating moieties that bind selectively to receptors or enzymes, Iometin (131I) analogues could serve as highly specific molecular probes for studying receptor-ligand interactions or enzyme kinetics in various cellular contexts.

Improve Cellular Internalization or Retention: Modifications aimed at enhancing cellular uptake or reducing efflux could lead to more efficient labeling of specific cell types or organelles, enabling detailed studies of their function and dynamics.

Enable Multi-modal Research: Designing analogues that incorporate additional functionalities, such as fluorescent tags or magnetic resonance active components, could pave the way for multi-modal research approaches, combining the advantages of radioisotopic detection with other imaging modalities. The continuous revision of INN stems suggests an adaptive framework for naming such novel compounds scribd.com.

The synthesis challenges would involve maintaining the radiolabeling efficiency with Iodine-131 (B157037) while ensuring the chemical integrity and desired biological activity of the new analogues. This area necessitates interdisciplinary collaboration between radiochemists, medicinal chemists, and molecular biologists.

Exploration of Novel Biological Pathways and Research Targets for Iometin (131I)

Current understanding of Iometin (131I) largely centers on its interaction with the sodium/iodide symporter in thyroid tissue vulcanchem.com. However, the broader biological landscape offers numerous unexplored pathways and research targets where Iometin (131I) or its future analogues could provide unique insights. Potential avenues include:

Non-Thyroidal Iodide Transport Systems: Investigating the presence and function of iodide transport mechanisms in non-thyroidal tissues, which might be upregulated in certain physiological or pathological states, could reveal new research targets.

Metabolic Pathways Beyond Thyroid Hormone Synthesis: Exploring the role of iodine in other metabolic processes, such as its potential involvement in oxidative stress, inflammation, or specific enzymatic reactions, could uncover novel applications for Iometin (131I) as a tracer in these pathways.

Microbial and Plant Systems: While typically studied in mammalian systems, the fundamental interactions of iodine with biological molecules in microbial or plant systems remain largely unexplored. Iometin (131I) could serve as a valuable tool for studying iodine uptake, metabolism, and its biological effects in these diverse organisms.

Cellular Signaling and Gene Expression: Future research could investigate whether Iometin (131I) or its metabolites directly or indirectly influence cellular signaling cascades or gene expression, offering insights into previously unrecognized regulatory roles of iodine.

Development of Hybrid Imaging and Analytical Platforms for Iometin (131I) Research

The integration of Iometin (131I) detection with other advanced imaging and analytical techniques holds significant promise for enhancing research capabilities. Hybrid imaging, which combines functional and structural imaging techniques, has evolved significantly, with early examples including the fusion of I-131 rose bengal scans with X-rays nih.gov. Future developments could include:

Iometin (131I)-PET/MRI Integration: Combining the high sensitivity of Iometin (131I) detection (via SPECT or potentially dedicated PET systems if suitable analogues are developed) with the superior soft-tissue contrast and functional imaging capabilities of MRI could enable simultaneous anatomical and molecular insights. The development of whole-body PET-MRI scanners suggests a future where such integration becomes more commonplace nih.gov.

Micro-SPECT/CT for Small Animal Research: Advancements in micro-SPECT/CT systems could allow for highly detailed longitudinal studies of Iometin (131I) distribution and kinetics in small animal models, providing crucial data for understanding disease progression or therapeutic responses at a preclinical level.

Integration with Mass Spectrometry (MS): Coupling Iometin (131I) labeling with advanced mass spectrometry techniques could enable the precise identification and quantification of iodinated biomolecules, offering unprecedented detail in metabolomics and proteomics studies. This could involve developing methods to directly analyze radioactive samples with high-resolution MS.

Single-Cell and Subcellular Imaging: Pushing the boundaries to single-cell or even subcellular resolution using novel detection methods or microscopy techniques integrated with Iometin (131I) could provide insights into localized molecular events.

Potential Roles of Iometin (131I) in Fundamental Studies of Cellular Energetics and Lipidomics

Cellular energetics and lipidomics are rapidly advancing fields that study the comprehensive set of lipids and energy metabolism within biological systems nih.govkhanacademy.org. Iometin (131I) could play a transformative role in these fundamental studies:

Lipidomics as a Tracer: Given that lipids are crucial components of cellular membranes and play roles in signaling and energy storage nih.gov, Iometin (131I) could be incorporated into lipid precursors or specific lipid molecules to trace their synthesis, transport, and metabolism in real-time. This would require the rational design of iodinated lipid analogues that faithfully mimic natural lipids. Such studies could reveal dynamic changes in the lipidome under various physiological or pathological conditions.

Cellular Energetics Investigations: Iometin (131I) could be utilized to probe aspects of cellular energy metabolism. For instance, if analogues can be designed to target specific components of mitochondrial respiration or glycolysis, Iometin (131I) could serve as a radiotracer to quantify metabolic fluxes or identify metabolic bottlenecks. This could provide insights into how cells harvest energy and adapt to different conditions khanacademy.org.

Fluxomics Studies: Integrating Iometin (131I) labeling with fluxomics approaches could enable the comprehensive determination of reaction rates in lipid or energy metabolism, providing a deeper understanding of the roles of these processes at a molecular level nih.gov.

Establishment of Standardized Research Protocols and Data Repositories for Iometin (131I) Studies

As research into Iometin (131I) expands into novel and unexplored avenues, the establishment of standardized research protocols and robust data repositories becomes paramount. This infrastructure is crucial for ensuring reproducibility, facilitating data sharing, and accelerating scientific discovery researchgate.netiassistquarterly.com.

Standardized Protocols: Developing and disseminating standardized protocols for the synthesis of new Iometin (131I) analogues, their characterization, and their application in various biological assays would ensure consistency across different research groups. This includes guidelines for radiochemical purity, specific activity, and biological validation methods.

Data Repositories: Dedicated or integrated data repositories for Iometin (131I) research would enable the systematic collection, curation, and sharing of experimental data. These repositories should adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles researchgate.netopenaire.eu. Key features of such repositories would include:

Metadata Standards: Comprehensive metadata to describe experimental conditions, sample preparation, analytical methods, and data processing.

Data Quality Checks: Mechanisms for ensuring the quality and integrity of deposited data, potentially involving expert curation researchgate.net.

Interoperability: Ensuring compatibility with other relevant biological and chemical databases to facilitate integrated analyses researchgate.net.

Long-term Preservation: Strategies for the long-term preservation of Iometin (131I) research data, considering its unique characteristics as a radiopharmaceutical openaire.eu.

User Engagement: Strategies to encourage researchers to deposit and reuse data, addressing challenges like lack of engagement and human resources researchgate.net.

Collaborative Platforms: Fostering the development of collaborative platforms where researchers can share protocols, data, and even novel Iometin (131I) analogues, would accelerate progress in this specialized field.

The future of Iometin (131I) in academic inquiry lies in its strategic repurposing and the innovative application of its radiolabeling capabilities to address fundamental biological questions. This requires a concerted effort in rational design, exploration of new biological frontiers, integration with advanced technologies, and the establishment of robust data management infrastructures.

Q & A

Basic Research Questions

Q. How to design a clinical study evaluating ¹³¹I efficacy in differentiated thyroid cancer (DTC) lymph node metastases?

- Methodological Answer :

- Cohort Selection : Recruit DTC patients with iodine-avid lymph node metastases (LNMs) confirmed via SPECT/CT imaging. Exclude patients with non-iodine-avid lesions or prior external beam radiotherapy .

- Outcome Metrics : Track structural (size) and functional (iodine uptake) responses post-¹³¹I therapy. Classify outcomes as remission, stable disease, or progression based on serum thyroglobulin (Tg) levels and imaging .

- Statistical Design : Use logistic regression to identify predictors of poor response (e.g., pre-therapy Tg levels, lesion size). Validate predictive thresholds via ROC curve analysis (AUC >0.7 recommended) .

Q. What methodologies are recommended for quantifying ¹³¹I in biological or environmental samples?

- Methodological Answer :

- Sample Preparation : Homogenize thyroid tissue or environmental samples (e.g., wastewater sludge). Use gamma spectrometry for ¹³¹I detection, calibrated with certified reference materials .

- Partitioning Analysis : In environmental studies, separate ¹³¹I into dissolved (iodide) and particulate fractions via centrifugation/filtration. Validate removal efficiency in activated sludge reactors using mass balance models .

- QA/QC : Report uncertainties in measurements (e.g., counting statistics, detector efficiency) and validate recovery rates via spiked samples .

Q. How to formulate a research question on ¹³¹I pharmacokinetics using frameworks like PICO or FINER?

- Methodological Answer :

- PICO Framework :

- Population : DTC patients with pulmonary metastases.

- Intervention : High-dose (5.55 GBq) ¹³¹I therapy.

- Comparison : Low-dose (1.11 GBq) regimen.

- Outcome : Tg reduction rate and progression-free survival .

- FINER Criteria : Ensure feasibility (access to nuclear medicine facilities), novelty (e.g., comparing dosimetry protocols), and relevance (addressing refractory disease mechanisms) .

Advanced Research Questions

Q. How to analyze contradictory findings on ¹³¹I efficacy in metastatic DTC?

- Methodological Answer :

- Subgroup Stratification : Segment data by variables like lesion size (>1 cm vs. ≤1 cm), Tg doubling time, or genetic markers (e.g., BRAF mutations). Use Kaplan-Meier analysis to compare survival outcomes .

- Multivariate Adjustment : Apply Cox proportional hazards models to control for confounders (e.g., age, tumor histology). Report hazard ratios with 95% confidence intervals .

- Meta-Analysis : Pool data from heterogeneous studies using random-effects models. Assess publication bias via funnel plots .

Q. What advanced techniques improve ¹³¹I delivery to thyroid cancer cells?

- Methodological Answer :

- Nanoparticle Engineering : Construct mesoporous silica nanoparticles (mSiO₂) co-loaded with ¹³¹I and tyrosine kinase inhibitors (e.g., Torin2). Validate drug release kinetics via HPLC and cellular uptake using gamma counters .

- In Vitro Models : Use anaplastic thyroid cancer (ATC) cell lines to assess time-dependent ¹³¹I retention. Compare uptake between 2D monolayers and 3D spheroids via t-tests (p<0.05) .

Q. How to develop predictive models for ¹³¹I treatment response using biomarkers?

- Methodological Answer :

- Biomarker Integration : Combine pre-therapy SPECT/CT parameters (e.g., standardized uptake value) with post-therapy Tg trends. Use machine learning (e.g., random forests) to classify refractory cases .

- Dynamic Modeling : Apply radioecological models to simulate ¹³¹I pharmacokinetics. Calibrate using longitudinal Tg data and validate against clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.